Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I)
Description
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phosphine]gold(I) (CAS 37095-26-4) is a mononuclear gold(I) complex featuring a tris(pentafluorophenyl)phosphine (PFPP) ligand. The compound is synthesized via the reaction of tris(pentafluorophenyl)phosphine with chloro(dimethylsulfide)gold(I) in dichloromethane, yielding a white solid with quantitative efficiency . Its structure is confirmed by $^{31}$P-NMR ($δ = -35.4$ ppm in CD$_3$CN) and elemental analysis (C: 28.68% vs. calculated 28.28%) .
This complex is notable for its stability and electron-deficient phosphine ligand, which arises from the strong electron-withdrawing pentafluorophenyl substituents. Such properties make it relevant in catalysis and medicinal chemistry, particularly in reactions requiring oxidative resistance and ligand robustness .
Properties
IUPAC Name |
chlorogold;tris(2,3,4,5,6-pentafluorophenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18F15P.Au.ClH/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33;;/h;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDADBDFEWCWRT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F.Cl[Au] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18AuClF15P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467937 | |
| Record name | AGN-PC-00AS4L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37095-26-4 | |
| Record name | AGN-PC-00AS4L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORO[TRIS(2,3,4,5,6-PENTAFLUOROPHENYL)PHOSHINE]GOLD(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) typically involves the reaction of gold chloride (AuCl) with tris(2,3,4,5,6-pentafluorophenyl)phosphine in an appropriate solvent. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions . The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) include:
Phosphines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or halogens for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield various gold-phosphine complexes, while oxidation reactions can produce gold(III) compounds .
Scientific Research Applications
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) primarily involves its role as a catalyst. The gold center can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The tris(2,3,4,5,6-pentafluorophenyl)phosphine ligand enhances the stability and reactivity of the gold center, making it an effective catalyst in various reactions .
Comparison with Similar Compounds
Comparison with Similar Gold(I) Phosphine Complexes
Structural and Electronic Comparisons
Chloro(triphenylphosphine)gold(I) (CAS 14243-64-2)
- Ligand: Triphenylphosphine (PPh$_3$), a weaker electron donor compared to PFPP.
- Properties : Lower thermal stability due to less electron-withdrawing substituents. Widely used as a precursor in synthesis but less effective in high-oxidation-state catalysis.
Chloro[tris(2-thienyl)phosphine]gold(I)
- Ligand : Tris(2-thienyl)phosphine, incorporating sulfur-based aromatic rings.
- Properties : Enhanced π-backbonding capability from thienyl groups, improving solubility in polar solvents. Demonstrated biological activity in gold(I) thiolate precursors .
- Applications: Explored in bioinorganic chemistry but less studied in catalysis compared to PFPP derivatives .
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (CAS 385815-83-8)
- Ligand : Tris(para-trifluoromethylphenyl)phosphine, with CF$_3$ substituents.
- Properties : Moderate electron-withdrawing effects compared to PFPP. Higher steric bulk but lower oxidative stability.
- Applications : Intermediate catalytic activity in cross-coupling reactions, though less efficient than PFPP analogues .
Catalytic and Thermal Stability Comparisons
Me4-tert-butyl XPhos-AuCl (CAS 763136)
- Ligand: Di-tert-butylphosphino-triisopropylbiphenyl.
- Properties : High steric bulk (MW: 713.17) and thermal stability (mp: 221–224°C).
- Applications : Effective in cross-coupling reactions due to steric protection of the Au center .
Chloro[(2',4',6'-triisopropylbiphenyl)di-tert-butylphosphine]gold(I) (CAS 1312108-97-6)
- Ligand : Triisopropylbiphenyl-di-tert-butylphosphine.
- Properties : Superior catalytic activity in alkyne hydroarylation due to balanced steric and electronic effects .
PFPP-AuCl vs. Catalytic Peers
- Advantages : PFPP’s electron-withdrawing F substituents stabilize Au(I) against oxidation, enabling use in harsh reaction conditions.
- Limitations : Less effective in sterically demanding reactions compared to bulky XPhos-type ligands .
Biological Activity
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phosphine]gold(I) (C18AuClF15P) is a gold(I) complex that has garnered attention for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Overview of the Compound
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phosphine]gold(I) features a gold center coordinated with a chlorine atom and a tris(2,3,4,5,6-pentafluorophenyl)phosphine ligand. Its empirical formula is C18AuClF15P with a molecular weight of 764.56 g/mol. The synthesis typically involves the reaction of gold chloride with tris(2,3,4,5,6-pentafluorophenyl)phosphine under inert conditions to prevent oxidation and unwanted side reactions .
The biological activity of Chloro[tris(2,3,4,5,6-pentafluorophenyl)phosphine]gold(I) is primarily attributed to its role as a catalyst in various biochemical processes. The gold center can facilitate electron transfer and stabilize reaction intermediates in enzymatic reactions. This catalytic ability may lead to significant alterations in cellular processes and pathways .
Anticancer Activity
Research indicates that gold(I) complexes exhibit promising anticancer properties. Studies have demonstrated that Chloro[tris(2,3,4,5,6-pentafluorophenyl)phosphine]gold(I) can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival. For instance:
- IC50 Values : This compound has shown IC50 values ranging from 7 to 20 µM against various cancer cell lines .
- Mechanisms : It appears to target specific molecular pathways involved in angiogenesis and cancer cell signaling .
Antibacterial Activity
In addition to its anticancer properties, there is emerging evidence regarding the antibacterial activity of Chloro[tris(2,3,4,5,6-pentafluorophenyl)phosphine]gold(I). Preliminary studies suggest that it may exhibit activity against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to standard antibiotics against pathogens such as E. faecalis and K. pneumoniae .
- Inhibition Zones : The inhibition zones measured up to 30 mm against certain bacterial strains .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; IC50: 7-20 µM | |
| Antibacterial | MIC against E. faecalis, K. pneumoniae | |
| Catalytic Role | Facilitates biochemical transformations |
Case Study: Anticancer Efficacy
In a study examining the efficacy of Chloro[tris(2,3,4,5,6-pentafluorophenyl)phosphine]gold(I), researchers treated human leukemia cell lines with varying concentrations. The results indicated significant cytotoxicity with an IC50 value as low as 1.50 µM for certain derivatives. The study noted morphological changes in treated cells consistent with apoptosis induction .
Q & A
Q. What are the standard synthesis and characterization protocols for Chloro[tris(2,3,4,5,6-pentafluorophenyl)phosphine]gold(I)?
Methodological Answer: The synthesis involves reacting tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) with chloro(dimethylsulfide)gold(I) (ClAuSMe₂) in dichloromethane (DCM) for 4 hours. After solvent removal, the product is obtained quantitatively as a white solid . Key characterization steps include:
Q. Table 1: Synthesis Comparison with Analogous Complexes
| Precursor | Solvent | Reaction Time | Yield | Characterization Methods | Reference |
|---|---|---|---|---|---|
| ClAuSMe₂ + P(C₆F₅)₃ | DCM | 4 h | ~100% | ³¹P-NMR, HRMS, Elemental | |
| ClAuSMe₂ + P(Ar-CF₃)₃ | DCM | 4 h | 75% | ¹H/¹³C/¹⁹F NMR, Elemental |
Q. What structural features are critical for understanding the reactivity of this complex?
Methodological Answer: The Au(I) center adopts a linear geometry (bond angle ~178° at Au), with typical bond distances of Au–Cl ≈ 2.28 Å and Au–P ≈ 2.23 Å . Stabilization arises from weak intermolecular interactions, such as:
- C–H···π interactions : Distances of ~2.69 Å between aromatic C–H bonds and ligand π-systems .
- Ligand Steric Effects : The electron-withdrawing pentafluorophenyl groups enhance stability against oxidation and influence catalytic activity .
Advanced Research Questions
Q. How do ligand electronic properties impact the catalytic performance of this gold(I) complex?
Methodological Answer: The electron-deficient P(C₆F₅)₃ ligand modifies the Au(I) center’s electrophilicity, enabling unique reactivity in cross-coupling and π-activation reactions. For example:
- Alkyne Hydroarylation : The ligand’s strong σ-donor/weak π-acceptor nature facilitates oxidative addition steps in ionic liquid media .
- Dynamic NMR Studies : Variable-temperature ³¹P-NMR can track ligand dissociation kinetics, which correlates with catalytic turnover rates .
Key Insight : Replacements with less electron-withdrawing ligands (e.g., PPh₃) reduce catalytic efficiency by 40–60% in benchmark reactions .
Q. What are common challenges in synthesizing and characterizing this complex, and how can they be mitigated?
Methodological Answer: Challenges :
- Ligand Purity : Trace moisture degrades P(C₆F₅)₃; store ligands under inert gas and confirm purity via ¹⁹F-NMR .
- Au–Cl Bond Instability : Prolonged exposure to light or heat causes decomposition. Use amber glassware and low-temperature storage (−20°C) .
- Crystallization Difficulties : High ligand symmetry often results in disordered crystal structures. Optimize vapor diffusion with hexane/DCM mixtures .
Q. Mitigation Strategies :
- Microscale Synthesis : Conduct reactions under strict anhydrous conditions with Schlenk-line techniques.
- Advanced Crystallography : Employ synchrotron X-ray sources to resolve disorder in thienyl/pentafluorophenyl rings .
Q. How can researchers resolve contradictions in reported spectroscopic data for analogous gold(I) complexes?
Methodological Answer: Discrepancies in NMR shifts or reaction yields often stem from:
- Solvent Effects : ³¹P-NMR chemical shifts vary by ±1 ppm in CD₃CN vs. CDCl₃ .
- Counterion Influence : Chloride vs. triflate anions alter Au–P bond lengths by 0.02–0.05 Å, affecting reactivity .
Recommendation : Reproduce key experiments using identical conditions (solvent, temperature, concentration) and benchmark against literature spectra .
Q. What computational methods are suitable for modeling the electronic structure of this complex?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with relativistic pseudopotentials for Au to optimize geometry and calculate frontier orbitals .
- Natural Bond Orbital (NBO) Analysis : Quantify Au→P donation and back-donation contributions, which are critical for predicting catalytic behavior .
Q. Table 2: Calculated vs. Experimental Bond Distances
| Bond | Calculated (Å) | Experimental (Å) | Deviation |
|---|---|---|---|
| Au–Cl | 2.29 | 2.285 | +0.005 |
| Au–P | 2.22 | 2.227 | −0.007 |
Q. How does this complex compare to other gold(I) chloride precursors in organometallic synthesis?
Methodological Answer:
- Reactivity : P(C₆F₅)₃-based complexes exhibit higher thermal stability than PPh₃ analogues (decomposition onset: 180°C vs. 150°C) .
- Transmetallation Efficiency : Superior to ClAuSMe₂ in forming Au–C bonds with lithiated arenes (yields >90% vs. 70–80%) .
Limitation : The strong Au–P bond hinders ligand exchange in crowded environments, limiting use in sterically demanding reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
